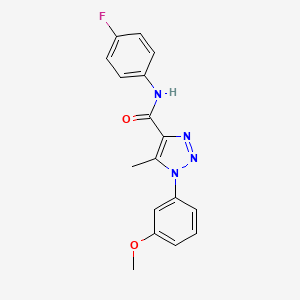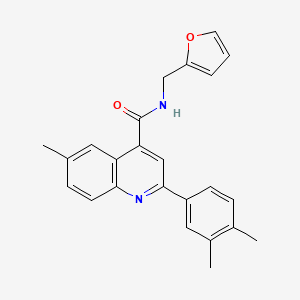![molecular formula C14H20N2O3 B4658418 N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 5922-73-6](/img/structure/B4658418.png)
N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
描述
N-isopropyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as IMPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the amide family and is known for its unique properties, including its ability to interact with biological systems in a specific manner.
作用机制
IMPE acts as a potent and selective inhibitor of VMAT2. This transporter is responsible for the uptake of monoamines into synaptic vesicles, which are then released into the synaptic cleft upon neuronal stimulation. By inhibiting VMAT2, IMPE can modulate the release of these neurotransmitters and thus affect the functioning of the nervous system. IMPE has been shown to be particularly effective in modulating the release of dopamine, which is involved in a wide range of physiological and pathological processes.
Biochemical and Physiological Effects:
IMPE has been shown to have a number of biochemical and physiological effects. In addition to its effects on the nervous system, IMPE has been shown to affect the functioning of other organ systems, including the cardiovascular system and the immune system. IMPE has been shown to modulate the release of cytokines, which are involved in the regulation of the immune response. IMPE has also been shown to affect the functioning of the cardiovascular system, including the regulation of blood pressure and heart rate.
实验室实验的优点和局限性
IMPE has a number of advantages for use in lab experiments. It is a highly specific inhibitor of VMAT2, which makes it useful for studying the role of this transporter in various physiological and pathological processes. IMPE is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of IMPE in lab experiments. For example, it can be difficult to control the dose of IMPE, which can lead to variability in experimental results. Additionally, IMPE can be toxic at high doses, which can limit its usefulness in some experimental settings.
未来方向
There are a number of future directions for research on IMPE. One promising area of research is the development of more potent and selective inhibitors of VMAT2. This could lead to the development of new drugs for the treatment of a wide range of neurological and psychiatric disorders. Another area of research is the study of the effects of IMPE on other organ systems, including the immune system and the cardiovascular system. This could lead to a better understanding of the role of VMAT2 in these systems and could lead to the development of new treatments for a wide range of diseases. Finally, there is a need for more research on the safety and toxicity of IMPE, particularly at high doses. This could help to ensure that IMPE is used safely and effectively in future research.
科学研究应用
IMPE has been extensively studied for its potential applications in scientific research. One of the most promising applications of IMPE is in the field of neuroscience. IMPE has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamines, including dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting VMAT2, IMPE can modulate the release of these neurotransmitters and thus affect the functioning of the nervous system.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)16-14(18)13(17)15-9-8-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMKIQULUWOBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367030 | |
| Record name | STK169216 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5922-73-6 | |
| Record name | STK169216 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4658350.png)
![3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4658352.png)
![2-(2,4-dichlorophenoxy)-N-(2-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B4658354.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4658361.png)
![N,N-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4658366.png)
![isopropyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4658367.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4658377.png)
![methyl (5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4658378.png)
![N-(2-isopropyl-6-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4658386.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658399.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4658400.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4658412.png)

